7-methoxy-3H-benzimidazole-5-carboxylic acid
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Overview
Description
7-methoxy-3H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, and they have been extensively studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization . One common method involves the reaction of 2-methylaniline with dicyanophosphite to form 2-methyl-3H-benzimidazole, which is then oxidized and carboxylated to yield the final product .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve catalytic redox cycling and the use of various aromatic aldehydes . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3H-benzimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the methoxy position .
Scientific Research Applications
7-methoxy-3H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of 7-methoxy-3H-benzimidazole-5-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . This compound also affects cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3H-benzimidazole-5-carboxylic acid
- 5,6-dimethylbenzimidazole
- 2-substituted benzimidazole derivatives
Uniqueness
7-methoxy-3H-benzimidazole-5-carboxylic acid is unique due to its methoxy group, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with potentially enhanced biological activities .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-methoxy-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-5(9(12)13)2-6-8(7)11-4-10-6/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
BGGQDGHYPUUYDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=CN2)C(=O)O |
Origin of Product |
United States |
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